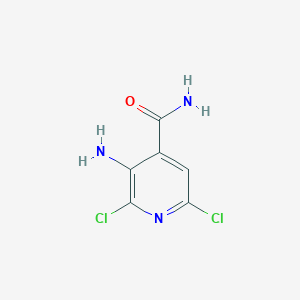

3-Amino-2,6-dichloroisonicotinamide

Beschreibung

Significance of Isonicotinamide (B137802) Derivatives as Chemical Scaffolds

Isonicotinamide, a pyridinecarboxamide where the carboxamide group is at the 4-position of the pyridine (B92270) ring, and its derivatives are of particular importance. nih.gov This specific arrangement provides a distinct electronic and steric environment, making isonicotinamide derivatives attractive scaffolds in drug discovery and materials science. ontosight.airesearchgate.net

The isonicotinamide moiety is a key component in various complex molecules that have been investigated for their potential pharmacological properties. ontosight.ai Its ability to form hydrogen bonds and participate in various chemical interactions makes it a valuable building block for designing compounds with specific biological targets. ontosight.airesearchgate.net Research has shown that modifications to the isonicotinamide backbone can lead to compounds with a range of biological activities. ontosight.ainih.gov

Overview of 3-Amino-2,6-dichloroisonicotinamide within Heterocyclic Chemistry Research

Within the broader class of isonicotinamide derivatives, this compound stands out due to its specific substitution pattern. The presence of an amino group at the 3-position and chlorine atoms at the 2- and 6-positions of the pyridine ring creates a unique electronic and steric profile.

The synthesis of this compound and its analogs, such as 3-Amino-2-chloro-isonicotinamide, involves multi-step chemical processes. chemicalbook.comnovasynorganics.com These synthetic routes are designed to selectively introduce the amino and chloro substituents onto the isonicotinamide framework. The starting materials and reaction conditions are crucial for achieving the desired product with good yield and purity. google.com

Below is a table summarizing some of the key properties of related compounds, which helps to contextualize the characteristics of this compound.

| Property | 3-Amino-2-chloropyridine | 3-Aminopiperidine-2,6-dione hydrochloride |

| Molecular Formula | C5H5ClN2 | C5H9ClN2O2 |

| Molecular Weight | 128.56 g/mol | 164.59 g/mol |

| Appearance | Crystals | Off-White Solid |

| Melting Point | 76-78 °C | Not available |

| CAS Number | 6298-19-7 | 24666-56-6 |

This data is compiled from publicly available chemical databases and research articles for contextual purposes. sigmaaldrich.compharmaffiliates.comtcichemicals.com

Research Trajectory and Potential Academic Contributions of the Compound

The research trajectory for this compound and its analogs is pointed towards exploring their utility as building blocks in the synthesis of more complex heterocyclic systems. The presence of reactive sites—the amino group and the chloro substituents—allows for a variety of chemical transformations.

The academic contributions of this compound are likely to be in the following areas:

Development of Novel Synthetic Methodologies: The unique structure of this compound may necessitate the development of new synthetic strategies to modify it or incorporate it into larger molecules.

Medicinal Chemistry: Substituted pyridine and nicotinamide (B372718) derivatives have shown a wide range of biological activities, including antifungal and anticancer properties. nih.govmdpi.com The specific substitutions on this compound make it a candidate for investigation into its potential as a lead compound in drug discovery programs. researchgate.netnih.gov

Materials Science: Pyridine-based compounds can exhibit interesting electronic and photophysical properties. Further research may explore the potential of incorporating this compound into novel organic materials.

The table below presents a selection of related nicotinamide and isonicotinamide derivatives and their primary areas of research, illustrating the diverse potential applications of this class of compounds.

| Compound Name | Area of Research |

| Nicotinamide Derivatives | Antifungal Agents, Anticancer Agents nih.govmdpi.com |

| Substituted Pyridine Carboxamide Derivatives | Allosteric SHP2 Inhibitors researchgate.net |

| Pyridine-2-Carboxamide Derivatives | HPK1 Inhibitors for Cancer Treatment nih.gov |

| Isonicotinamide Derivatives | Antimicrobial Activities ontosight.airesearchgate.net |

This table highlights the broad research interest in the pyridine carboxamide scaffold.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-2,6-dichloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O/c7-3-1-2(6(10)12)4(9)5(8)11-3/h1H,9H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMASMMEKCAHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Pathways for 3 Amino 2,6 Dichloroisonicotinamide

Retrosynthetic Analysis of the Isonicotinamide (B137802) Core Structure

A retrosynthetic analysis of 3-Amino-2,6-dichloroisonicotinamide logically deconstructs the molecule into more readily available precursors. The primary disconnection points are the amide bond and the carbon-nitrogen bond of the amino group, as well as the carbon-halogen bonds. This approach suggests that the isonicotinamide core can be assembled from a suitably substituted pyridine (B92270) ring. Key precursors identified through this analysis include 2,6-dichloro-3-nitropyridine-4-carboxamide or a related derivative. Further disconnection of this intermediate points towards 2,6-dihydroxypyridine-4-carboxylic acid or similar pyridine starting materials, which can undergo chlorination and nitration to introduce the necessary functionalities. The final amide group is typically formed from the corresponding carboxylic acid in the last steps of the synthesis.

Synthesis of Key Precursors to this compound

Preparation of 2,6-Dichloroisonicotinamide (B1350679) Derivatives

A common starting point for the synthesis is the formation of a 2,6-dichloropyridine (B45657) backbone. One documented pathway begins with chelidamic acid (2,6-dihydroxypyridine-4-carboxylic acid). This precursor undergoes a chlorination reaction, often using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅), to yield 2,6-dichloroisonicotinic acid. This intermediate is then often converted to its methyl ester, methyl 2,6-dichloroisonicotinate, to facilitate subsequent reactions.

Another critical step is the introduction of a nitro group at the 3-position of the pyridine ring, which will later be reduced to the desired amino group. This is typically achieved by treating the 2,6-dichloroisonicotinic acid or its ester with a nitrating mixture, such as a combination of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields 2,6-dichloro-3-nitroisonicotinic acid.

Strategies for Introducing the 3-Amino Functionality

The 3-amino group is most commonly introduced through the reduction of a 3-nitro group. Following the nitration of the 2,6-dichloroisonicotinic acid intermediate, the resulting 2,6-dichloro-3-nitroisonicotinic acid is subjected to reduction conditions. A variety of reducing agents can be employed for this transformation. A prevalent method involves catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, can also effectively reduce the nitro group to an amine. This step yields 3-amino-2,6-dichloroisonicotinic acid, a crucial precursor to the final product.

Amidation Reactions for Carboxamide Formation

The final key transformation is the formation of the carboxamide group at the 4-position of the pyridine ring. This is typically achieved by converting the carboxylic acid group of 3-amino-2,6-dichloroisonicotinic acid into an amide. A common method involves first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia (B1221849) or an ammonia source to form the desired this compound.

Alternatively, direct amidation methods can be employed using coupling agents. These reagents facilitate the formation of the amide bond directly from the carboxylic acid and ammonia, often under milder conditions than the acyl chloride route.

Optimization of Synthetic Routes and Reaction Conditions

Development of Efficient and Selective Reaction Protocols

Research has focused on improving the yields and purity of the intermediates and the final product. For the chlorination step, careful control of temperature and reaction time is crucial to prevent side reactions and ensure complete conversion. In the nitration step, the ratio of nitric acid to sulfuric acid and the reaction temperature are key parameters that are optimized to achieve high regioselectivity for the 3-position and minimize the formation of unwanted isomers.

The table below summarizes the key reaction steps and the reagents commonly employed in the synthesis of this compound.

| Reaction Step | Starting Material | Reagents | Product |

| Chlorination | Chelidamic acid | POCl₃, PCl₅ | 2,6-Dichloroisonicotinic acid |

| Nitration | 2,6-Dichloroisonicotinic acid | HNO₃, H₂SO₄ | 2,6-Dichloro-3-nitroisonicotinic acid |

| Reduction | 2,6-Dichloro-3-nitroisonicotinic acid | Fe, HCl or H₂, Pd/C | 3-Amino-2,6-dichloroisonicotinic acid |

| Amidation | 3-Amino-2,6-dichloroisonicotinic acid | SOCl₂, then NH₃ | This compound |

Evaluation of Catalytic Systems in Synthesis

The introduction of an amino group onto a dichlorinated pyridine ring, a key step in the synthesis of this compound, can be effectively achieved through modern catalytic cross-coupling reactions. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed reaction offers a significant advantage over traditional methods, which often require harsh conditions and have limited substrate scope. wikipedia.org

A plausible synthetic route to this compound would likely involve the amination of a 2,6-dichloroisonicotinic acid derivative. One potential precursor is 2,6-dichloroisonicotinic acid itself, which can be synthesized from citrazinic acid. thieme-connect.com The carboxylic acid group would likely be protected as an ester, for instance, a methyl ester, to prevent unwanted side reactions during the amination step. The subsequent amination of the resulting methyl 2,6-dichloroisonicotinate would then be a critical transformation.

The choice of the catalytic system is paramount for the success of the Buchwald-Hartwig amination. These systems typically consist of a palladium precursor and a phosphine (B1218219) ligand. The evolution of these ligands has been central to the broad applicability of the reaction.

Table 1: Potential Catalytic Systems for the Amination of Dichlorinated Pyridines

| Catalyst Component | Examples | Key Features and Applications |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common sources of Pd(0) in the catalytic cycle. |

| First-Generation Ligands | P(o-tolyl)₃ | Effective for simple aryl bromides and secondary amines. |

| Bidentate Phosphine Ligands | BINAP, DPPF | Improved reactivity for primary amines and aryl iodides/triflates. wikipedia.org |

| Sterically Hindered Ligands | XPhos, SPhos, RuPhos | Highly active for the coupling of a wide range of amines and aryl chlorides, often under milder conditions. thieme-connect.com |

| Ylide-Substituted Phosphines | YPhos ligands | Exhibit high electron density, leading to remarkable activity in the amination of aryl chlorides. wiley.com |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Essential for the deprotonation of the amine and regeneration of the catalyst. The choice of base can influence the reaction rate and selectivity. |

For the synthesis of this compound, a sterically hindered phosphine ligand such as XPhos or a highly active YPhos ligand would likely be evaluated in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is also common in these reactions. thieme-connect.com The reaction would likely be carried out in an inert solvent such as toluene (B28343) or dioxane under an argon atmosphere to prevent catalyst deactivation. libretexts.org

Exploration of Green Chemistry Principles in Production

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.gov The synthesis of this compound can be evaluated through this lens to identify opportunities for improvement.

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a core tenet. Optimizing reaction conditions to achieve high selectivity and yield is crucial. nih.gov

Atom Economy: This principle, developed by Barry Trost, aims to maximize the incorporation of all materials used in the process into the final product. wikipedia.org Catalytic reactions like the Buchwald-Hartwig amination are inherently more atom-economical than stoichiometric reactions.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. rsc.orgnih.gov The use of palladium catalysts in the amination step aligns with this principle. The development of magnetically recoverable catalysts, such as those supported on silica-coated magnetic nanoparticles, offers a promising avenue for catalyst recycling and simplification of product purification. rsc.org

Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a process. Traditional solvents for Buchwald-Hartwig amination, such as toluene and dioxane, are effective but have environmental and health concerns. acsgcipr.org Research into greener solvent alternatives is ongoing. For some pyridine syntheses, the use of water as a solvent in aqueous micellar media, facilitated by surfactants like sodium dodecyl sulfate (B86663) (SDS), has been demonstrated. nih.gov Microwave-assisted synthesis in environmentally friendly solvents like ethanol (B145695) has also been shown to be an efficient and green method for preparing pyridine derivatives, often leading to shorter reaction times and higher yields. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. nih.gov While many cross-coupling reactions require heating, the development of highly active catalysts can enable reactions to proceed at lower temperatures.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Utilize catalytic amination to maximize the incorporation of the amine into the final product. |

| Catalysis | Employ a high-turnover palladium catalyst to minimize metal waste. Explore the use of recyclable, heterogeneous catalysts. rsc.org |

| Safer Solvents | Investigate the use of greener solvents like water with surfactants or bio-based solvents as alternatives to traditional aromatic hydrocarbons. nih.gov |

| Energy Efficiency | Optimize the catalytic system to allow for lower reaction temperatures. Explore microwave-assisted synthesis to reduce reaction times. nih.gov |

| Reduction of Derivatives | Design the synthesis to avoid unnecessary protection and deprotection steps, thereby shortening the overall sequence and reducing waste. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the final product, this compound, and its intermediates is a critical step to ensure the required level of purity for its intended application. The presence of halogen atoms and an amino group on the pyridine ring will dictate the choice of purification methods.

Chromatographic Separation Methodologies

Column chromatography is a fundamental technique for the purification of organic compounds. google.com The choice of the stationary phase and the eluent system is crucial for achieving effective separation.

For the separation of aminopyridine derivatives, several chromatographic techniques can be employed:

Normal-Phase Chromatography: Silica (B1680970) gel is the most common stationary phase for normal-phase chromatography. The eluent is typically a non-polar solvent or a mixture of non-polar and polar solvents. For aminopyridines, which are relatively polar, a gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity might be effective. The basic nature of the pyridine nitrogen can sometimes lead to peak tailing on acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. This technique is well-suited for the purification of polar compounds. A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used as the mobile phase. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape by protonating the basic nitrogen atom. chromforum.org

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since this compound contains a basic amino group, cation-exchange chromatography could be a viable purification method, particularly for removing non-basic impurities. rsc.org

Table 3: Potential Chromatographic Conditions for the Purification of this compound

| Chromatography Type | Stationary Phase | Potential Eluent System |

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) gradient, possibly with a small percentage of triethylamine. |

| Reversed-Phase HPLC | C18 | Water/Acetonitrile gradient with 0.1% Formic Acid or TFA. chromforum.org |

| Supercritical Fluid Chromatography (SFC) | 2-Ethylpyridine | CO₂/Methanol (e.g., 85:15). pci-hplc.com |

Crystallization and Recrystallization Procedures

Crystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor. libretexts.org

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

For halogenated aminopyridines, a range of solvents can be considered:

Single-Solvent Recrystallization: Solvents such as ethanol, methanol, toluene, or ethyl acetate could be suitable. acs.org The solubility of this compound would need to be experimentally determined in various solvents to find the optimal one.

Mixed-Solvent Recrystallization: When a single suitable solvent cannot be found, a mixed-solvent system can be employed. mnstate.edumit.edulibretexts.org This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common mixed-solvent pair is ethanol and water. mnstate.edu

The presence of halogen atoms in the molecule can influence crystal packing through halogen bonding, which could be a factor in selecting the recrystallization solvent. quora.com

Table 4: Potential Recrystallization Solvents for this compound

| Recrystallization Method | Potential Solvent(s) | Rationale |

| Single-Solvent | Ethanol, Methanol, Toluene, Ethyl Acetate | These solvents offer a range of polarities and are commonly used for recrystallizing aromatic and heterocyclic compounds. acs.org |

| Mixed-Solvent | Ethanol/Water, Dichloromethane/Hexane | Provides fine-tuned control over the solubility of the compound, facilitating crystal formation. mnstate.edumit.edulibretexts.org |

Chemical Reactivity and Transformation Studies of 3 Amino 2,6 Dichloroisonicotinamide

Reactivity of the Amino Group on the Pyridine (B92270) Ring

The amino group attached to the pyridine ring of 3-Amino-2,6-dichloroisonicotinamide is a key site for chemical modifications, enabling the introduction of diverse functionalities through various reactions.

Alkylation Reactions and Subsequent Functionalization

The amino group can undergo alkylation reactions, although specific examples directly involving this compound are not extensively documented in publicly available literature. However, the general reactivity of amino groups on pyridine rings suggests that this compound would be susceptible to alkylation under appropriate conditions. Such reactions would typically involve the use of alkyl halides or other alkylating agents in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. Subsequent functionalization of the newly introduced alkyl group could then be performed to further elaborate the molecular structure.

Acylation Reactions and Formation of Amide Derivatives

The amino group of this compound readily participates in acylation reactions to form stable amide derivatives. This transformation is typically achieved by reacting the parent compound with acyl chlorides or anhydrides. The resulting amide linkage significantly alters the electronic properties and steric environment of the molecule, which can be a strategic step in a multi-step synthesis.

Diazotization and Electrophilic Substitution Pathways

The amino group can be converted to a diazonium salt through a process called diazotization, which involves treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles in subsequent electrophilic substitution reactions. This pathway opens up possibilities for introducing various substituents, including halogens, hydroxyl groups, and cyano groups, onto the pyridine ring.

Nucleophilic and Electrophilic Reactivity of Halogen Substituents

The two chlorine atoms on the pyridine ring of this compound are susceptible to both nucleophilic and electrophilic substitution reactions, providing further avenues for structural modification.

Investigation of Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms of this compound can be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgyoutube.comrsc.orgyoutube.comnih.gov The pyridine ring, being an electron-deficient aromatic system, facilitates this type of reaction. wikipedia.org The presence of the electron-withdrawing amide group further activates the ring towards nucleophilic attack. wikipedia.org The regioselectivity of the substitution, determining which of the two chlorine atoms is replaced, will depend on the reaction conditions and the nature of the incoming nucleophile. Generally, the position ortho or para to the activating group is favored for nucleophilic attack. wikipedia.org

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Product |

|---|---|

| Ammonia (B1221849) | 3,6-Diamino-2-chloroisonicotinamide |

| Methoxide | 3-Amino-2-chloro-6-methoxyisonicotinamide |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine substituents on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netcore.ac.uknih.govresearchgate.netnih.gov

Suzuki Coupling: This reaction involves the coupling of the chlorinated pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. core.ac.uknih.gov This method is widely used to form biaryl structures.

Heck Coupling: The Heck reaction couples the chlorinated pyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the chlorinated pyridine with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. researchgate.netnih.gov

These cross-coupling reactions offer a versatile and efficient means to introduce a wide array of substituents onto the pyridine core of this compound, enabling the synthesis of complex molecules with diverse functionalities.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Amino-2-chloro-6-phenylisonicotinamide |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-Amino-2-chloro-6-styrylisonicotinamide |

Note: This table provides illustrative examples of how this compound could be functionalized using common palladium-catalyzed cross-coupling reactions. The specific conditions and outcomes would require experimental verification.

Reactivity and Derivatization of the Carboxamide Moiety

The carboxamide group at the C4 position of the pyridine ring is a key site for chemical modification, allowing for its conversion into other important functional groups.

The hydrolysis of the carboxamide group in this compound to its corresponding carboxylic acid, 3-Amino-2,6-dichloroisonicotinic acid, is a fundamental transformation. This reaction can be achieved under acidic or basic conditions, although the specific conditions for this particular molecule are not widely reported. Generally, heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, or a strong base, like sodium hydroxide, would be expected to facilitate this conversion. The resulting carboxylic acid is a valuable intermediate for further derivatization.

Related transformations could involve partial hydrolysis or reaction with other nucleophiles. For instance, reaction with hydroxylamine (B1172632) could potentially yield the corresponding hydroxamic acid, a functional group known for its metal-chelating properties.

The carboxamide can be converted to an ester through a two-step process involving initial hydrolysis to the carboxylic acid followed by esterification. The synthesis of 2,6-dichloroisonicotinic acid has been documented, which can then be esterified using standard methods, such as the Fischer-Speier esterification with an alcohol in the presence of an acid catalyst. chemicalbook.com

Direct conversion of the carboxamide to an ester is also possible, for example, by reaction with an alcohol under acidic conditions, though this is often less efficient than the two-step approach.

The transformation of the carboxamide to a nitrile can be accomplished using various dehydrating agents. Reagents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂) are commonly employed for this purpose. The reaction typically requires heating and an inert solvent. The resulting 3-amino-2,6-dichloroisonicotinonitrile (B1385963) would be a valuable precursor for the synthesis of other nitrogen-containing heterocycles.

Pyridine Ring Functionalization and Modification Reactions

The pyridine ring of this compound is amenable to various functionalization reactions, primarily targeting the amino group and the chloro-substituents. The amino group can undergo a range of reactions typical for aromatic amines. For instance, it can be acylated by reacting with acid chlorides or anhydrides to form the corresponding N-acyl derivatives. Diazotization of the amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid) would yield a diazonium salt. This intermediate is highly versatile and can be used to introduce a variety of other functional groups, such as hydroxyl, cyano, or additional halogen atoms, through Sandmeyer-type reactions.

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the other ring substituents facilitates the attack of nucleophiles. Depending on the reaction conditions and the nucleophile, one or both chlorine atoms could be replaced. For example, reaction with alkoxides, amines, or thiols could lead to the corresponding ether, amino, or thioether derivatives. The synthesis of 4-amino-2,6-dichloropyridine (B16260) and its subsequent reactions, such as nitration, have been reported, indicating the feasibility of electrophilic substitution on the ring, although the conditions are often harsh. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions on this compound is a critical consideration. In nucleophilic aromatic substitution reactions, the position of attack will be influenced by the electronic effects of the existing substituents. The chlorine at the C2 position is generally more activated towards nucleophilic attack than the chlorine at the C6 position due to the stronger electron-withdrawing effect of the adjacent ring nitrogen. Therefore, monosubstitution is likely to occur preferentially at the C2 position.

In electrophilic aromatic substitution reactions, such as nitration, the directing effects of the amino group and the chlorine atoms will determine the position of the incoming electrophile. The amino group is a strong activating and ortho-, para-directing group. However, the positions ortho to the amino group are already substituted with chlorine atoms. The position para to the amino group is the C5 position. Therefore, electrophilic substitution would be expected to occur at the C5 position of the pyridine ring. researchgate.net

Stereoselectivity is generally not a factor in the reactions of the aromatic pyridine ring itself. However, if chiral reagents are used or if the reactions lead to the formation of chiral centers in substituents attached to the ring, then stereoisomers could be formed. For instance, in the synthesis of derivatives from related aminopiperidine-2,6-diones, the stereochemistry of the chiral center can be retained under certain reaction conditions. google.com

Advanced Spectroscopic and Analytical Characterization of 3 Amino 2,6 Dichloroisonicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of 3-Amino-2,6-dichloroisonicotinamide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the pyridine (B92270) ring is anticipated to appear as a singlet in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing chloro and amide substituents. The protons of the primary amino group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but generally appears between 4.0 and 6.0 ppm. The protons of the amide group (-CONH₂) would also present as two distinct signals, likely broad, in the range of 7.0 to 8.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The carbonyl carbon of the isonicotinamide (B137802) group would be the most downfield signal, typically in the range of 165-175 ppm. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (110-160 ppm). The carbons bonded to the chlorine atoms (C2 and C6) would be significantly downfield compared to other aromatic carbons due to the deshielding effect of the halogens. The carbon atom attached to the amino group (C3) would also have a characteristic chemical shift, influenced by the nitrogen atom.

Expected ¹H and ¹³C NMR Data for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H5 | 7.5 - 8.5 (s) | - |

| NH₂ | 4.0 - 6.0 (br s) | - |

| CONH₂ | 7.0 - 8.0 (br s) | - |

| C2 | - | 145 - 155 |

| C3 | - | 135 - 145 |

| C4 | - | 115 - 125 |

| C5 | - | 120 - 130 |

| C6 | - | 145 - 155 |

| C=O | - | 165 - 175 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments from one-dimensional NMR and to piece together the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be relatively simple, primarily showing correlations between the amide protons and potentially the amino protons if their exchange rate is slow enough. It would definitively confirm the absence of coupling for the isolated aromatic proton (H5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. spectrabase.com An HSQC spectrum would show a cross-peak connecting the signal of the aromatic proton (H5) to its corresponding carbon atom (C5). This is a powerful tool for unambiguously assigning the carbon signal for the protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). spectrabase.com This is invaluable for establishing the connectivity of the entire molecule. For instance, the aromatic proton (H5) would show correlations to the adjacent carbons (C4 and C6) and potentially to C3. The amide protons would show correlations to the carbonyl carbon and to C4, confirming the position of the carboxamide group. The amino protons would correlate to C2 and C4, confirming the position of the amino group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₆H₄Cl₂N₂O), the expected exact mass can be calculated. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum (M, M+2, M+4 peaks with a ratio of approximately 9:6:1), which is a definitive indicator for the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This provides detailed structural information. The fragmentation of protonated this compound would likely proceed through several key pathways:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Loss of the Amide Group: Cleavage of the C-C bond between the pyridine ring and the carbonyl group.

Decarbonylation: Loss of carbon monoxide (CO) from the amide group.

Loss of Chlorine: Cleavage of a carbon-chlorine bond.

Studying these fragmentation pathways allows for the confirmation of the different functional groups and their arrangement on the pyridine core.

Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ |

| [M+H]⁺ | [M+H - CONH₂]⁺ | CONH₂ |

| [M+H]⁺ | [M+H - Cl]⁺ | Cl |

| [M+H - CONH₂]⁺ | [M+H - CONH₂ - Cl]⁺ | Cl |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the following functional groups:

N-H Stretching: The amino (-NH₂) and amide (-CONH₂) groups will show N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine typically shows two bands in this region (symmetric and asymmetric stretching).

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected in the region of 1650-1690 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds of the amino and amide groups will appear in the 1200-1400 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations are typically found in the lower frequency region of the IR spectrum, usually between 600 and 800 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Amino (-NH₂) | 3300 - 3500 | N-H Stretch |

| Amide (-CONH₂) | 3200 - 3400 | N-H Stretch |

| Amide (C=O) | 1650 - 1690 | C=O Stretch |

| Aromatic Ring | 1400 - 1600 | C=C and C=N Stretch |

| Carbon-Chlorine | 600 - 800 | C-Cl Stretch |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms within a crystalline solid is definitively determined by X-ray crystallography. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state.

A hypothetical table of crystallographic parameters for this compound, based on expected values from similar structures, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for such molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1000-1500 |

| Z (molecules/unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.6-1.8 |

| Hydrogen Bonding Motifs | N-H···O, N-H···N |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, both HPLC and GC are valuable tools for assessing its purity and for the development of robust analytical methods.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. The development of a successful HPLC method for this compound would involve the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and sensitivity.

The separation of halogenated pyridines can be effectively achieved using reversed-phase HPLC. chromforum.org A C18 column is a common starting point, although columns with alternative selectivities, such as Phenyl-Hexyl or pentafluorophenyl (PFP) columns, may offer improved resolution for halogenated aromatic compounds due to different pi-pi interactions. chromforum.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The inclusion of an acid, like trifluoroacetic acid (TFA), is often necessary to ensure good peak shape for basic compounds like pyridines by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. chromforum.org

A systematic approach to method development would involve screening different columns and mobile phase compositions. Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating compounds with a range of polarities, which is common in synthetic reaction mixtures. Temperature can also be a critical parameter to optimize, as it can affect selectivity and resolution. chromforum.org

Below is an illustrative table of a potential HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the presence of a polar amino group, direct analysis of this compound by GC can be challenging, often leading to poor peak shape and low response. Therefore, a derivatization step is typically employed to increase the volatility and thermal stability of the analyte.

Common derivatization reagents for compounds containing amino groups include silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The derivatization reaction replaces the active hydrogens on the amino group with nonpolar functional groups, thereby reducing intermolecular hydrogen bonding and increasing volatility.

Once derivatized, the compound can be analyzed on a standard non-polar or mid-polar capillary GC column, such as a 5% phenyl-polysiloxane phase. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities or by-products. Mass spectrometry (MS) is the preferred detector for GC, as it provides both quantitative data and structural information, aiding in the unequivocal identification of the separated components.

An example of a hypothetical GC-MS method for the analysis of derivatized this compound is provided below.

| Parameter | Condition |

| Derivatization | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Theoretical and Computational Investigations of 3 Amino 2,6 Dichloroisonicotinamide

Quantum Chemical Calculations for Electronic Structure and Properties

Analysis of Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. For 3-Amino-2,6-dichloroisonicotinamide, a computational study would calculate the energies of these frontier orbitals and map their spatial distribution across the molecule, identifying which atoms contribute most significantly.

Reactivity Descriptors and Potential Reaction Sites

From the calculated electronic structure, various reactivity descriptors can be derived. These include parameters like electronegativity, chemical hardness, and the Fukui function. These descriptors help in predicting which parts of the molecule are most likely to be involved in chemical reactions. For instance, mapping the electrostatic potential onto the molecule's surface would reveal electron-rich areas (nucleophilic sites) and electron-poor areas (electrophilic sites). In this compound, one would expect the amino group to be a primary site for electrophilic attack, while the nitrogen in the pyridine (B92270) ring and the carbonyl oxygen could act as nucleophilic centers.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can simulate various spectroscopic techniques. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the vibrational frequencies of the molecule's bonds, one can predict the peaks in its Infrared (IR) spectrum. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure. A computational study on this compound would provide a theoretical benchmark for its NMR and IR spectra.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional structure and flexibility of molecules. Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For a molecule like this compound, rotation around the single bond connecting the amino group and the pyridine ring, as well as the bond to the carboxamide group, would lead to different conformers. A computational analysis would identify the most stable conformer (the one with the lowest energy) and the energy barriers for converting between different conformers.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. By modeling the interaction of this compound with other reactants, it is possible to map out the entire reaction pathway. This involves identifying the structures of any intermediates and, crucially, the transition states—the high-energy structures that connect reactants, intermediates, and products. Calculating the energy of these transition states allows for the determination of the reaction's activation energy, providing insight into the reaction rate and feasibility. Such studies could, for example, elucidate the mechanism of its synthesis or its potential interactions with biological targets.

Applications of 3 Amino 2,6 Dichloroisonicotinamide As a Building Block in Chemical Synthesis

Utilization in Medicinal Chemistry Research

While specific examples detailing the integration of 3-Amino-2,6-dichloroisonicotinamide into drug candidates are limited in publicly accessible literature, the foundational 2,6-dichloropyridine (B45657) scaffold is a recognized pharmacophore. The strategic placement of substituents on the pyridine (B92270) ring is a common approach in drug design to modulate the physicochemical properties and biological activity of a lead compound.

The core structure of this compound serves as a rigid framework upon which diverse functionalities can be built. The amino group provides a convenient handle for derivatization to generate libraries of novel compounds for biological screening. Pyridine derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and antiallergic properties. nih.gov The 2,6-dichloropyridine unit, in particular, is a precursor in the synthesis of the antibiotic enoxacin (B1671340) and the antifungal agent liranaftate. wikipedia.org This history underscores the potential of similarly substituted pyridines, including this compound, to act as scaffolds for new therapeutic agents.

In drug discovery, intermediates are crucial for the efficient synthesis of target molecules. The reactivity of the chloro-substituents in this compound allows for its use in coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry for constructing the complex molecular architectures of modern pharmaceuticals. For instance, related aminopyridine scaffolds are key components in the synthesis of kinase inhibitors used in oncology. While direct evidence is sparse for this specific molecule, its structural motifs are highly relevant to established drug discovery paradigms.

Table 2: Examples of Bioactive Molecules Derived from Related Pyridine Scaffolds

| Parent Scaffold | Derived Drug | Therapeutic Area |

| 2,6-Dichloropyridine | Enoxacin | Antibiotic wikipedia.org |

| 2,6-Dichloropyridine | Liranaftate | Antifungal wikipedia.org |

| 2,6-Dichloropyridine | Anpirtoline | Anxiolytic |

| 3-Aminopiperidine-2,6-dione | Lenalidomide | Oncology google.com |

| 3-Aminopiperidine-2,6-dione | Pomalidomide | Oncology google.com |

Contributions to Agrochemical Research

The search for new and effective agrochemicals with novel modes of action is a continuous effort to overcome weed and pest resistance. Substituted pyridines are a prominent class of compounds in this field.

Although no commercial herbicides are directly synthesized from this compound at present, the isonicotinamide (B137802) chemical class is of interest in herbicide research. The development of new herbicides often involves the synthesis and screening of diverse chemical libraries. The multiple reaction sites on this compound would allow for the creation of a range of derivatives, which could be tested for herbicidal activity against various weed species. For example, 2,6-dichloropyridine itself is used in the synthesis of certain pesticides. made-in-china.com

Similarly, in the field of insecticides, the pyridine ring is a core component of several active ingredients, most notably the neonicotinoids. The functional groups of this compound make it a plausible intermediate for novel insecticidal compounds. The amino group could be modified to introduce moieties known to interact with insect-specific biological targets, while the chloro groups allow for the attachment of other fragments to modulate the compound's spectrum of activity and environmental persistence.

Development of Functional Materials and Polymers Incorporating the Isonicotinamide Moiety

The incorporation of specific chemical functionalities into polymers is a key strategy for creating advanced materials with tailored properties. Amine-functionalized molecules are particularly useful in polymer chemistry.

The amino group of this compound can act as a monomeric unit or as a site for grafting onto existing polymer backbones. For example, the amino group can react with epoxides or isocyanates to form polyurethanes or polyureas. Such amine-functional polymers have applications in areas like water purification, where they can act as adsorbents for pollutants. researchgate.net Furthermore, the rigid pyridine core could impart thermal stability and specific mechanical properties to the resulting polymer. The synthesis of functional poly(ester amide)s and other polymers often relies on building blocks with reactive amine groups to create materials for biomedical or packaging applications. nih.gov While the direct use of this compound in this context is not yet documented, its structure is well-suited for exploration in the development of new functional polymers.

Future Research Directions and Challenges for 3 Amino 2,6 Dichloroisonicotinamide

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

Key areas for innovation include:

Catalytic Amination: Exploring novel catalytic systems for the direct amination of a 2,6-dichloroisonicotinamide (B1350679) precursor would be a significant advancement. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems to replace traditional, more hazardous reagents.

One-Pot Reactions: Designing one-pot, multi-component reactions could streamline the synthesis, reduce the number of isolation and purification steps, and consequently minimize solvent usage and waste generation. nih.govresearchgate.net

Alternative Solvents: Investigating the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, could drastically reduce the environmental footprint of the synthesis. researchgate.net

Atom Economy: Focusing on reaction pathways that maximize the incorporation of all starting material atoms into the final product is crucial. illinois.edu This includes exploring addition reactions and minimizing the use of protecting groups.

A comparative look at potential synthetic strategies highlights the drive towards more sustainable practices:

| Synthetic Approach | Traditional Method | Potential Sustainable Alternative |

| Amination | High-temperature amination with stoichiometric reagents | Catalytic amination (e.g., Buchwald-Hartwig) with lower catalyst loading |

| Solvent | Volatile organic solvents (e.g., DMF, Toluene) | Green solvents (e.g., water, ethanol (B145695), supercritical CO2) |

| Process | Multi-step synthesis with intermediate isolation | One-pot or tandem reactions |

Deepening the Understanding of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics governing the synthesis of 3-Amino-2,6-dichloroisonicotinamide is essential for process optimization and control. The primary route to this compound likely involves a nucleophilic aromatic substitution (SNAr) of a chlorine atom on a dichlorinated isonicotinamide (B137802) precursor with an amino source. masterorganicchemistry.comnih.gov

Future research should aim to:

Elucidate Reaction Intermediates: Utilize spectroscopic techniques and computational modeling to identify and characterize key intermediates, such as Meisenheimer complexes, which are common in SNAr reactions. masterorganicchemistry.com

Kinetic Studies: Conduct detailed kinetic studies to determine the rate-determining step and the influence of various parameters such as temperature, concentration, and catalyst loading on the reaction rate. This knowledge is vital for optimizing reaction conditions to maximize yield and minimize reaction time.

Solvent Effects: Investigate the role of the solvent in the reaction mechanism, as it can significantly influence the stability of intermediates and transition states.

Exploring Unconventional Reactivity and Derivatization Pathways

The unique substitution pattern of this compound opens up avenues for exploring novel reactivity and creating a diverse library of derivatives. The interplay between the electron-donating amino group and the electron-withdrawing chlorine atoms and amide group creates a complex electronic landscape on the pyridine (B92270) ring. rsc.orgimperial.ac.uk

Future research could focus on:

Selective Functionalization: Developing methods for the selective functionalization of the remaining C-H bond on the pyridine ring. This is a significant challenge in pyridine chemistry but offers the potential to introduce a wide range of functional groups. researchgate.net

Cross-Coupling Reactions: Utilizing the chlorine atoms as handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon and carbon-heteroatom bonds.

Modification of the Amide and Amino Groups: Exploring derivatization of the primary amino and amide functionalities to synthesize new families of compounds with potentially different biological or material properties. researchgate.netusp.orglibretexts.org

Integration of Advanced Analytical Techniques for In-Situ Monitoring

The ability to monitor the synthesis of this compound in real-time is crucial for ensuring process safety, optimizing reaction conditions, and improving yield and purity. Advanced analytical techniques can provide valuable insights into the reaction progress without the need for sampling and offline analysis.

Future research directions include:

Spectroscopic Methods: Employing in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to track the consumption of reactants and the formation of products and intermediates in real-time. nih.govcdc.gov

Chromatographic Techniques: Utilizing online high-performance liquid chromatography (HPLC) to monitor the reaction mixture composition continuously. helixchrom.comnih.gov

Process Analytical Technology (PAT): Integrating these analytical tools into a comprehensive PAT framework to enable automated process control and optimization.

Synergistic Approaches Combining Experimental and Computational Chemistry

The combination of experimental work with computational modeling offers a powerful approach to accelerate the development of synthetic methods and to gain a deeper understanding of the chemical properties of this compound. researchgate.net

Future research should leverage this synergy to:

Predict Reactivity and Selectivity: Use density functional theory (DFT) and other computational methods to predict the most likely sites for reaction and to understand the factors controlling regioselectivity in derivatization reactions. nih.gov

Design Novel Catalysts: Computationally screen potential catalysts for the synthesis of the target molecule, identifying candidates with high activity and selectivity before undertaking experimental work.

Model Reaction Mechanisms: Simulate reaction pathways to elucidate complex mechanisms and to identify key transition states, providing a theoretical foundation for experimental observations.

Scalability of Synthetic Procedures for Industrial Academic Relevance

For this compound to have a significant impact, either in academic research or as a building block in industrial applications, the developed synthetic procedures must be scalable. The transition from laboratory-scale synthesis to pilot-plant or industrial-scale production presents numerous challenges. postapplescientific.comnih.gov

Key considerations for future research include:

Process Safety and Hazard Analysis: Thoroughly evaluating the thermal stability of reactants and intermediates and identifying potential hazards associated with the scale-up process.

Heat and Mass Transfer: Addressing the challenges of efficient heat and mass transfer in larger reactors to ensure consistent reaction conditions and product quality.

Purification Strategies: Developing robust and scalable purification methods to obtain the final product with the required purity for its intended application.

Cost-Effectiveness: Optimizing the process to be economically viable, considering the cost of starting materials, reagents, catalysts, and energy consumption.

The successful navigation of these research directions and challenges will be pivotal in unlocking the full potential of this compound as a valuable chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-2,6-dichloroisonicotinamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves amidation of the corresponding carboxylic acid derivative. For example, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can activate the carboxyl group for nucleophilic attack by ammonia or amine derivatives . Intermediates should be characterized via LC-MS for molecular weight confirmation and H/C NMR to verify functional group integrity. Purity can be assessed using reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers ensure structural fidelity and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry (e.g., as done for methyl 3-amino-2,3-dideoxyhexopyranosides) .

- Thermogravimetric analysis (TGA) : Determine thermal stability and detect solvent residues.

- Elemental analysis : Verify empirical formula consistency (±0.3% tolerance) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for separation. Optimize MRM transitions for quantification.

- Immunoassays : Develop polyclonal antibodies against the compound, validated via ELISA with negative controls (e.g., human serum) to minimize cross-reactivity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound across solvents be resolved?

- Methodological Answer :

- Perform solvent-dependent NMR studies (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding and tautomerization effects.

- Compare experimental data with computational predictions (DFT calculations at the B3LYP/6-31G* level) to identify dominant conformers .

Q. What strategies mitigate degradation of this compound under aqueous conditions?

- Methodological Answer :

- pH stability studies : Test compound stability across pH 2–12 using buffered solutions (e.g., PBS, acetate buffer). Monitor degradation via HPLC.

- Lyophilization : Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with conserved active sites).

- QSAR analysis : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with experimental IC50 values .

Q. What experimental designs validate the co-crystallization potential of this compound?

- Methodological Answer :

- Screen co-formers (e.g., nicotinamide, urea) via solvent-drop grinding. Analyze co-crystals via PXRD and DSC to confirm lattice formation .

- Compare dissolution rates and bioavailability of co-crystals vs. pure compound in simulated gastric fluid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.